molecular formula C13H27NO3S2 B14709310 S-2-((5-Cyclohexylpentyl)amino)ethyl thiosulfate CAS No. 21209-03-0

S-2-((5-Cyclohexylpentyl)amino)ethyl thiosulfate

Cat. No.: B14709310
CAS No.: 21209-03-0
M. Wt: 309.5 g/mol
InChI Key: DKHIPBODAIIIGZ-UHFFFAOYSA-N
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Description

S-2-((5-Cyclohexylpentyl)amino)ethyl thiosulfate: is a chemical compound known for its unique structure and potential applications in various fields It is characterized by the presence of a thiosulfate group attached to an aminoethyl chain, which is further connected to a cyclohexylpentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-2-((5-Cyclohexylpentyl)amino)ethyl thiosulfate typically involves the reaction of 2-((5-Cyclohexylpentyl)amino)ethanethiol with sulfur trioxide or thionyl chloride to introduce the thiosulfate group. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-2-((5-Cyclohexylpentyl)amino)ethyl thiosulfate can undergo oxidation reactions, leading to the formation of sulfonate derivatives.

    Reduction: Reduction reactions can convert the thiosulfate group into sulfide or thiol groups.

    Substitution: The compound can participate in substitution reactions where the thiosulfate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Sulfonate derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Compounds with different functional groups replacing the thiosulfate group.

Scientific Research Applications

Chemistry: S-2-((5-Cyclohexylpentyl)amino)ethyl thiosulfate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It is also employed in the study of reaction mechanisms involving thiosulfate groups.

Biology: In biological research, this compound is used to investigate the role of thiosulfate in cellular processes and its potential as a therapeutic agent.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of S-2-((5-Cyclohexylpentyl)amino)ethyl thiosulfate involves its interaction with molecular targets such as enzymes and receptors that are sensitive to sulfur-containing compounds. The thiosulfate group can participate in redox reactions, influencing cellular processes and biochemical pathways. The compound’s effects are mediated through its ability to donate sulfur atoms and modulate the activity of target molecules.

Comparison with Similar Compounds

  • S-2-(dimethylamino)ethyl thiosulfate
  • S-2-(ethylamino)ethyl thiosulfate
  • S-2-(propylamino)ethyl thiosulfate

Comparison: S-2-((5-Cyclohexylpentyl)amino)ethyl thiosulfate is unique due to the presence of the cyclohexylpentyl group, which imparts distinct chemical and physical properties compared to other similar compounds

Properties

CAS No.

21209-03-0

Molecular Formula

C13H27NO3S2

Molecular Weight

309.5 g/mol

IUPAC Name

5-(2-sulfosulfanylethylamino)pentylcyclohexane

InChI

InChI=1S/C13H27NO3S2/c15-19(16,17)18-12-11-14-10-6-2-5-9-13-7-3-1-4-8-13/h13-14H,1-12H2,(H,15,16,17)

InChI Key

DKHIPBODAIIIGZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCCCCNCCSS(=O)(=O)O

Origin of Product

United States

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